(1R,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
(1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-8(2-4-10)9-5-6-12(14,7-9)11(15)16/h1-4,9H,5-7,14H2,(H,15,16)/t9-,12-/m1/s1 |
InChI Key |
HXBKFSNTNCFTHX-BXKDBHETSA-N |
Isomeric SMILES |
C1C[C@@](C[C@@H]1C2=CC=C(C=C2)Br)(C(=O)O)N |
Canonical SMILES |
C1CC(CC1C2=CC=C(C=C2)Br)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Core Cyclopentane Ring Construction
The cyclopentane ring serves as the central scaffold, with stereochemistry dictated by the spatial arrangement of the 4-bromophenyl and amino-carboxylic acid groups. Retrosynthetic disconnection reveals two viable pathways:
- Route A : Cyclization of a linear precursor via intramolecular aldol condensation or Dieckmann cyclization.
- Route B : Ring-closing metathesis (RCM) of diene precursors using Grubbs catalysts.
Route A offers cost advantages but struggles with stereocontrol, while Route B enables precise stereochemical outcomes at the expense of catalyst costs.
Stereoselective Synthesis of the Cyclopentane Backbone
Asymmetric Hydrogenation of Cyclopentenone Intermediates
Chiral cyclopentane derivatives are accessible via hydrogenation of cyclopentenones using Rhodium or Ruthenium catalysts. For example:
Enzymatic Desymmetrization
Lipase-mediated kinetic resolution of racemic cyclopentane diesters provides enantiomerically enriched intermediates. Candida antarctica lipase B (CAL-B) achieves 88% ee in hydrolyzing meso-diesters to monoacids, which are subsequently functionalized.
Introduction of the 4-Bromophenyl Group
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling installs the aryl bromide group post-cyclization:
| Component | Specification |
|---|---|
| Cyclopentane boronate | 1-Bpin-3-nitrocyclopentane |
| Aryl halide | 4-Bromophenyl triflate |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (4:1) |
| Yield | 85% |
This method avoids premature bromination of sensitive amino/carboxylic acid groups.
Friedel-Crafts Alkylation
Electrophilic aromatic substitution using cyclopentyl carbocations and bromobenzene, though limited by regioselectivity (<60% para-substitution).
Functionalization: Amino and Carboxylic Acid Groups
Gabriel Synthesis for Primary Amines
Phthalimide protection followed by hydrazine deprotection ensures amino group integrity:
Carboxylic Acid via Nitrile Hydrolysis
- Step 1 : Cyanation of cyclopentane bromide using KCN (65% yield).
- Step 2 : Acidic hydrolysis (H₂SO₄, 110°C) to carboxylic acid (82% yield).
Stereochemical Control and Resolution Strategies
Chiral Auxiliaries
(-)-Menthyl esters induce diastereoselectivity during cyclization, achieving 94% de. Subsequent cleavage yields the target enantiomer.
Chromatographic Resolution
Racemic mixtures are resolved using chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate), with α = 1.32 for enantiomers.
Purification and Analytical Characterization
Crystallization Optimization
| Solvent System | Purity Post-Crystallization |
|---|---|
| Ethanol/H₂O (7:3) | 99.2% |
| Acetonitrile | 98.5% |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the phenyl ring undergoes nucleophilic substitution, enabling functional group diversification. Key reagents include:
-
Amines : React to form amine-substituted derivatives.
-
Thiols : Substitute bromine with sulfur nucleophiles.
-
Alkoxides : Replace bromine with oxygen-containing groups.
Conditions : Polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures are typically employed.
Example : Replacement of bromine with a hydroxyl group to form a phenolic derivative, altering electronic properties and potential biological activity.
Reduction Reactions
The carboxylic acid group can be reduced to form alcohols, modifying solubility and reactivity.
Key Reagents :
-
Lithium aluminum hydride (LiAlH₄) : A strong reducing agent for converting carboxylic acids to alcohols.
Conditions :
-
Reflux in diethyl ether (Et₂O) or similar solvents.
-
Controlled temperature to prevent side reactions.
Outcome : Formation of cyclopentanol derivatives, which may exhibit altered interactions with biological targets.
Esterification
The carboxylic acid group reacts with alcohols to form esters, enhancing stability and solubility.
Reagents :
-
Methanol/ethanol : Common alcohols for ester formation.
-
Acid catalysts : H₂SO₄ or HCl for protonation of the carbonyl group.
Conditions :
Purpose : Esters like methyl or ethyl derivatives are used to improve pharmacokinetics and simplify downstream derivatization .
Amide Formation
The carboxylic acid reacts with amines to form amides, a reaction critical for drug conjugation and receptor targeting.
Reagents :
-
Coupling agents : EDC or HOBt for activation.
-
Bases : Triethylamine (Et₃N) to deprotonate intermediates.
Conditions :
-
Room temperature in DMF or dichloromethane (DCM).
Example : Reaction with benzylamine to form a bioisosteric amide analog.
Research Findings and Considerations
-
Stereochemical Influence : The (1R,3R) configuration impacts reaction selectivity and biological activity. For example, stereochemical integrity must be preserved during synthesis to maintain receptor-binding efficacy.
-
Reactivity Correlation : The bromophenyl group’s electronic effects enhance substitution reactions compared to unsubstituted phenyl rings.
-
Derivatization Trends : Esterification and substitution are preferred for generating analogs with tailored physicochemical properties .
Comparison of Reaction Types
| Reaction Type | Key Reagents | Typical Conditions | Biological Impact |
|---|---|---|---|
| Substitution | Amines, thiols | Polar aprotic solvents, heat | Altered electronic properties |
| Reduction | LiAlH₄ | Et₂O reflux | Increased hydrophilicity |
| Esterification | Alcohols, H₂SO₄ | Reflux with azeotrope | Enhanced solubility |
| Amide Formation | Coupling agents | DMF, room temp | Improved drug conjugation |
Scientific Research Applications
(1R,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (1R,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
Stereoisomers and Positional Analogs
- (1R,3S)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid This stereoisomer differs in the configuration at the 3-position (S vs. R). Such stereochemical variations can significantly alter biological activity. The bromophenyl analog’s stereochemistry may influence binding to enzymes like JMJD5 or FIH, as seen in related 2OG derivatives .
- (1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid (CAS 489446-85-7) This Boc-protected derivative lacks the bromophenyl group but retains the cyclopentane backbone. The tert-butoxycarbonyl (Boc) group enhances stability during peptide synthesis, contrasting with the bromophenyl’s role in hydrophobic interactions .
Functional Group Variations
- (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid This compound features a difluoromethylenyl group and a cyclopentene ring. The electron-withdrawing fluorine atoms and unsaturated ring increase metabolic stability and alter enzyme binding.
- Preclinical studies show rapid tumor uptake and low excretion, making it a PET imaging agent. The cyclopentane analog’s larger ring may improve target affinity but reduce blood-brain barrier penetration .
Dicarboxylic Acid and Hybrid Derivatives
- (1R,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid This compound replaces the bromophenyl group with a second carboxylic acid.
Structural and Functional Comparison Table
Key Research Findings and Implications
- Enzyme Selectivity : Bromophenyl and difluoromethylenyl substituents confer selectivity toward JMJD5 and FIH over KDM4E, likely due to steric and electronic compatibility with enzyme active sites .
- Stereochemical Impact : The (1R,3R) configuration may optimize binding to target proteins compared to (1R,3S) isomers, as seen in safety profiles and synthetic applications .
- Imaging Potential: While ACBC’s cyclobutane ring aids rapid tumor uptake, the bromophenyl cyclopentane analog could be modified with radioisotopes (e.g., ^18F) for enhanced imaging applications .
Biological Activity
(1R,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its structural similarity to amino acids and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of cyclopentane derivatives and subsequent functionalization. The compound can be derived from various precursors through methods such as Claisen condensation and reduction processes .
Research indicates that this compound may exhibit biological activity through its interactions with specific enzymes and receptors. Its structure allows it to mimic natural amino acids, potentially leading to inhibition or modulation of enzyme activity involved in metabolic pathways.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Antitumor Activity : A study involving the compound's derivatives showed promising results in inhibiting tumor growth in preclinical models. The compound demonstrated significant uptake in tumor tissues compared to normal tissues, suggesting its potential as a tumor-targeting agent .
- Enzyme Inhibition : Molecular docking studies have indicated that this compound interacts effectively with various enzymes, including those involved in amino acid metabolism. The binding affinity was measured using parameters such as Gibbs free energy () and binding constants (Kb) .
Case Study 1: Tumor Localization
In a comparative study involving [^18F]FACBC (a related compound), the uptake of the compound in gliosarcoma models was assessed. The results showed a maximum concentration in tumor tissues at 60 minutes post-injection, indicating that similar compounds could be effective for imaging and targeting tumors .
Case Study 2: Enzyme Interaction
Molecular docking analyses highlighted the interaction between this compound and the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2). The results suggested that this compound could serve as a competitive inhibitor, potentially useful in regulating ethylene biosynthesis in plants .
Data Tables
| Study | Parameter | Value |
|---|---|---|
| Tumor Uptake | Maximum Concentration | 146 nCi/mL |
| Tumor-to-Brain Ratio | At 60 min | 6.61 |
| Molecular Docking | -6.5 kcal/mol | |
| Binding Constant (Kb) | For ACO2 | 5.9385×10^4 M⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
